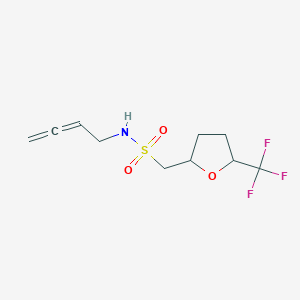

CID 136561860

Description

Based on contextual clues from analogous compounds (e.g., oscillatoxin derivatives, betulin analogs, and synthetic intermediates), CID 136561860 likely belongs to a class of bioactive or industrially relevant molecules. Similarly, and discuss synthetic intermediates with defined molecular formulas (e.g., C₆H₃Cl₂N₃) and physicochemical properties, which may parallel this compound’s characteristics .

Properties

InChI |

InChI=1S/C10H14F3NO3S/c1-2-3-6-14-18(15,16)7-8-4-5-9(17-8)10(11,12)13/h3,8-9,14H,1,4-7H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITAVRSVQLSQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNS(=O)(=O)CC1CCC(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of CID 136561860 with Selected Analogues

Key Findings :

- Betulin Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with anti-inflammatory and antiviral properties. This compound may share their pentacyclic scaffold but differ in functionalization (e.g., hydroxylation, esterification) .

- Oscillatoxin Analogues : Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) exhibit macrocyclic lactone structures. This compound could feature similar polyketide-derived rings, influencing bioactivity .

- Synthetic Intermediates : Compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1046861-20-4 (C₆H₅BBrClO₂) highlight the role of halogenation and boronic acid groups in modulating reactivity and pharmacokinetics, a trend that may extend to this compound .

Functional Analogues

Key Findings :

- Inhibitor Profiles : this compound may resemble ginkgolic acid (CID 5469634) in targeting transport proteins but differ in side-chain modifications that affect membrane permeability .

- Therapeutic Potential: Unlike irbesartan (CID 3749), which targets cardiovascular pathways, this compound’s inferred structure suggests applications in oncology or metabolic regulation .

Physicochemical and Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of this compound and Analogues

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 136561860's biochemical mechanisms?

- Methodological Answer : Begin by applying frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

- Feasibility: Ensure access to necessary instrumentation (e.g., spectroscopy for structural analysis).

- Novelty: Identify gaps in existing literature (e.g., unresolved mechanisms of action).

- Specificity: Avoid broad queries like "What does this compound do?"; instead, ask, "How does this compound inhibit Enzyme X at molecular level?" .

Q. What methodologies are recommended for initial characterization of this compound?

- Methodological Answer :

- Primary Characterization :

Structural Analysis : Employ NMR, X-ray crystallography, or mass spectrometry for purity and structural confirmation .

Physicochemical Properties : Measure solubility, stability (pH/thermal), and partition coefficients using standardized protocols (e.g., OECD guidelines).

- Secondary Data : Cross-reference with databases like PubChem or ChEMBL for existing spectral data, ensuring alignment with reported values .

- Reproducibility : Document protocols in detail (e.g., solvent ratios, temperature gradients) to enable replication .

Q. How to conduct a literature review ensuring inclusion of high-quality sources on this compound?

- Methodological Answer :

- Source Selection : Prioritize peer-reviewed journals indexed in PubMed, Scopus, or Web of Science. Avoid non-academic platforms like .

- Search Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT review") in Google Scholar or PubMed. Track citation networks to identify seminal studies .

- Critical Appraisal : Assess study validity using tools like CONSORT for experimental rigor or GRADE for evidence quality .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in existing data on this compound's pharmacological effects?

- Methodological Answer :

- Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in conflicting results). For instance, if Study A reports cytotoxicity while Study B does not, evaluate variables like cell line selection, dosage, or assay endpoints .

- Iterative Validation : Replicate conflicting experiments under standardized conditions, controlling for confounding factors (e.g., batch-to-batch compound variability) .

- Meta-Analysis : Statistically synthesize data from multiple studies to identify trends or outliers using tools like RevMan or R’s metafor package .

Q. What statistical approaches validate the reproducibility of this compound's synthesis protocols?

- Methodological Answer :

- Robustness Testing : Use factorial design (e.g., Taguchi methods) to assess the impact of variables (e.g., reaction time, catalyst concentration) on yield and purity .

- Error Quantification : Calculate relative standard deviation (RSD) across multiple synthesis batches. Acceptable RSD thresholds depend on application (e.g., <5% for pharmaceutical-grade compounds) .

- Open Science Practices : Share raw spectra and chromatograms in supplementary materials to enable independent verification .

Q. How to integrate mixed-methods research to explore this compound's mechanisms and applications?

- Methodological Answer :

- Triangulation Design : Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., researcher observations during in vivo trials) to contextualize findings .

- Sequential Exploration :

Phase 1 (Quantitative) : High-throughput screening to identify bioactive concentrations.

Phase 2 (Qualitative) : Semi-structured interviews with pharmacologists to interpret mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.